(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine
Description
(E)-N-[(5-Methylfuran-2-yl)methylidene]hydroxylamine is a Schiff base derivative characterized by a hydroxylamine group (-NHOH) conjugated to a methyl-substituted furan ring via an imine linkage. Its structural features, including the planar furan ring and the E-configuration of the imine bond, influence its reactivity and intermolecular interactions, as evidenced by crystallographic studies .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBRLHBYLMMWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuran-2-carbaldehyde oxime typically involves the reaction of 5-Methylfuran-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
5-Methylfuran-2-carbaldehyde+Hydroxylamine Hydrochloride→5-Methylfuran-2-carbaldehyde oxime+HCl
Industrial Production Methods
The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted furans.
Scientific Research Applications
5-Methylfuran-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylfuran-2-carbaldehyde oxime largely depends on its functional groups. The oxime group can form stable complexes with metal ions, which can be useful in catalysis and coordination chemistry. Additionally, the furan ring can participate in various chemical reactions, making it a versatile building block in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
(a) (E)-N-[3-Methyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine This compound () shares a hydroxylamine-imine motif but incorporates a pyrazole ring instead of a furan. Crystallographic data reveal dihedral angles between the pyrazole and pendant phenyl/pyrrole rings (42.69°–54.49°), compared to the furan-benzene dihedral angle of 8.6° in (E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline (a close analog from ). Hydrogen bonding patterns also differ: the pyrazole derivative forms O—H···N-linked tetramers, while the furan analog exhibits weaker C—H···π interactions .
(b) (E)-N-[1-(5-Methylfuran-2-yl)propylidene]hydroxylamine This compound (listed in ) has a propylidene chain instead of a methylidene group. The extended alkyl chain likely increases lipophilicity, affecting solubility and bioavailability. No crystallographic data are available, but analogous structures suggest that longer chains reduce crystallinity compared to the methylidene derivative .
Physicochemical Properties
The methylidene derivative exhibits moderate solubility in polar solvents due to its planar structure and hydrogen-bonding capability, whereas bulkier analogs (e.g., cyclohexylpropanamide in ) show reduced solubility .
Biological Activity
(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine, also known as 5-methylfuran-2-carbaldehyde oxime, is an organic compound with notable potential in biological applications. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring, an aldehyde group, and an oxime functional group. Its molecular formula is CHNO, which contributes to its unique reactivity and biological properties. The presence of the furan moiety enhances its chemical versatility, making it a subject of interest in medicinal chemistry.
Biological Activities
Research has indicated that (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. The exact mechanisms are still under investigation, but it is believed to interfere with microbial metabolic pathways.
- Anticancer Potential : There is emerging evidence that (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine may have anticancer properties. It appears to act as an enzyme inhibitor or modulator of signaling pathways critical for cancer cell proliferation and survival.
The specific mechanisms through which (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine exerts its biological effects are still being elucidated. Current hypotheses include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial cells or cancer cells.
- Signaling Pathway Modulation : It could potentially affect signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have explored the biological activity of (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against a range of bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential for developing new antibacterial agents.
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine reduced cell viability and induced apoptosis in a dose-dependent manner. Further investigations are required to identify the specific molecular targets involved.
Research Findings Summary Table
| Activity | Findings | References |
|---|---|---|
| Antimicrobial | Significant inhibition against Gram-positive bacteria | |
| Anticancer | Induced apoptosis in cancer cell lines |
Future Directions
Ongoing research is essential to fully understand the biological activity of (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine. Future studies should focus on:
- Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound.
- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
